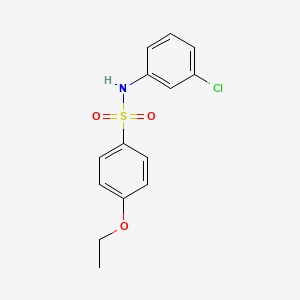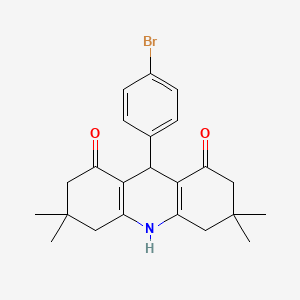
N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide, commonly known as CEBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This sulfonamide derivative has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of CEBS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CEBS has been found to have several biochemical and physiological effects in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes and proteins, and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CEBS in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, it has been found to have a wide range of potential therapeutic applications, making it a versatile compound for drug development.
However, there are also some limitations to using CEBS in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Additionally, its potential side effects and toxicity have not been fully investigated, making it important to exercise caution when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on CEBS. One area of interest is the development of CEBS-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of CEBS-based anti-cancer drugs.
Additionally, further research is needed to fully understand the mechanism of action of CEBS and its potential side effects and toxicity. This will help to ensure that it can be used safely and effectively in lab experiments and potentially in clinical settings.
Métodos De Síntesis
The synthesis of CEBS can be achieved through the reaction between 3-chloroaniline and 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The product obtained is then purified through recrystallization to obtain pure CEBS.
Aplicaciones Científicas De Investigación
CEBS has been the subject of numerous scientific studies due to its potential therapeutic applications. One such study investigated the anti-inflammatory properties of CEBS and found that it was able to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another study focused on the anti-cancer properties of CEBS and found that it was able to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-12-5-3-4-11(15)10-12/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSZPPWCEGYCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)


![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)